Cytotoxicity Against Lung Adenocarcinoma A549 Cells: Yunnancoronarin A vs. Yunnancoronarin B and Yunnancoronarin C
In an MTT cytotoxicity assay against human lung adenocarcinoma A549 cells, yunnancoronarin A exhibited an IC50 of 2.20 μM, which is approximately 2.4-fold less potent than the structurally related analog yunnancoronarin B (IC50 0.92 μM). Notably, yunnancoronarin C showed no detectable activity against A549 cells at concentrations up to 300.81 μM [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 2.20 μM |
| Comparator Or Baseline | Yunnancoronarin B: IC50 0.92 μM; Yunnancoronarin C: inactive (>300.81 μM) |
| Quantified Difference | Yunnancoronarin B is 2.4-fold more potent; Yunnancoronarin C is >136-fold less potent |
| Conditions | A549 human lung adenocarcinoma cells; MTT assay; 48-hour incubation |
Why This Matters
For researchers studying structure-activity relationships or selecting a compound with moderate but consistent cytotoxic activity against A549 cells, yunnancoronarin A provides a defined potency benchmark distinct from both more potent (yunnancoronarin B) and inactive (yunnancoronarin C) analogs.
- [1] Qing Zhao et al. Cytotoxicity of labdane-type diterpenoids from Hedychium forrestii. Chem Pharm Bull. 2008, 56(2), 210-212. doi:10.1248/cpb.56.210. View Source
